molecular formula C14H22O B12790856 2-Ethyl-5,9-dimethyldeca-2,4,8-trienal CAS No. 95873-68-0

2-Ethyl-5,9-dimethyldeca-2,4,8-trienal

Cat. No.: B12790856
CAS No.: 95873-68-0
M. Wt: 206.32 g/mol
InChI Key: CBCNSUNKJFIOKF-UTLPMFLDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5,9-dimethyldeca-2,4,8-trienal typically involves the use of specific starting materials and reagents. One common method includes the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the trienal structure. The reaction conditions often require a base catalyst and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,9-dimethyldeca-2,4,8-trienal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-5,9-dimethyldeca-2,4,8-trienal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-5,9-dimethyldeca-2,4,8-trienal involves its interaction with specific molecular targets and pathways. The compound’s trienal structure allows it to participate in various chemical reactions, influencing biological processes and pathways. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5,9-dimethyldeca-2,4,8-trienal is unique due to its specific arrangement of double bonds and the presence of ethyl and methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

95873-68-0

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(2E,4E)-2-ethyl-5,9-dimethyldeca-2,4,8-trienal

InChI

InChI=1S/C14H22O/c1-5-14(11-15)10-9-13(4)8-6-7-12(2)3/h7,9-11H,5-6,8H2,1-4H3/b13-9+,14-10+

InChI Key

CBCNSUNKJFIOKF-UTLPMFLDSA-N

Isomeric SMILES

CC/C(=C\C=C(/C)\CCC=C(C)C)/C=O

Canonical SMILES

CCC(=CC=C(C)CCC=C(C)C)C=O

Origin of Product

United States

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